molecular formula C19H23NO B14248484 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- CAS No. 259266-36-9

2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-

Cat. No.: B14248484
CAS No.: 259266-36-9
M. Wt: 281.4 g/mol
InChI Key: PTJMCLJPHSVMAW-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- can be achieved through various synthetic routes. One common method involves the 1,2-addition of enolate nucleophiles to 6-trimethylsiloxy-2-cyclohexene-1-one, followed by oxidative ring opening and intramolecular Knoevenagel condensation . The reaction conditions typically involve the use of acetic acid as a solvent and sodium periodate as an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium periodate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydrotropones, while reduction can yield fully saturated cycloheptanone derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- involves its interaction with molecular targets and pathways in biological systems. The compound’s aromatic structure allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

259266-36-9

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)anilino]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H23NO/c1-13(2)15-9-8-10-16(14(3)4)19(15)20-17-11-6-5-7-12-18(17)21/h5-14H,1-4H3,(H,20,21)

InChI Key

PTJMCLJPHSVMAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=CC2=O

Origin of Product

United States

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